molecular formula C11H12BrNO B15303789 5-(4-Bromophenoxy)pentanenitrile

5-(4-Bromophenoxy)pentanenitrile

Cat. No.: B15303789
M. Wt: 254.12 g/mol
InChI Key: VPGZFPHQUZWQQW-UHFFFAOYSA-N
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Description

5-(4-Bromophenoxy)pentanenitrile is an organic compound characterized by a bromophenyl group attached to a pentanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenoxy)pentanenitrile typically involves the reaction of 4-bromophenol with 5-bromopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenoxy)pentanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

5-(4-Bromophenoxy)pentanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenoxy)pentanenitrile involves its interaction with cellular components. The bromophenyl group can interact with cell membranes, leading to membrane disruption and cell lysis. Additionally, the nitrile group can form reactive intermediates that interfere with cellular processes such as protein synthesis and DNA replication. These interactions result in the compound’s antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenoxyacetic Acid: Similar structure but with an acetic acid group instead of a nitrile group.

    2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine: Contains multiple bromophenyl groups attached to a triazine ring.

    Pentanenitrile: Similar nitrile group but lacks the bromophenyl group.

Uniqueness

5-(4-Bromophenoxy)pentanenitrile is unique due to the presence of both a bromophenyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

5-(4-bromophenoxy)pentanenitrile

InChI

InChI=1S/C11H12BrNO/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-7H,1-3,9H2

InChI Key

VPGZFPHQUZWQQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCC#N)Br

Origin of Product

United States

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